N,N-Dimethyl-D-valine HCl
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Overview
Description
N,N-Dimethyl-D-valine hydrochloride is a derivative of the amino acid valine It is a chiral compound with the molecular formula C7H16ClNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-D-valine hydrochloride typically involves the methylation of D-valine. One common method is the reaction of D-valine with formaldehyde and formic acid, which results in the formation of N,N-dimethyl-D-valine. This intermediate is then treated with hydrochloric acid to yield N,N-Dimethyl-D-valine hydrochloride.
Industrial Production Methods
Industrial production of N,N-Dimethyl-D-valine hydrochloride often employs microbial methods due to their high stereoselectivity and environmentally friendly nature. Microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase are some of the methods used .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-D-valine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: N,N-Dimethyl-D-valine hydrochloride can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-Dimethyl-D-valine hydrochloride has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is used in studies involving amino acid metabolism and protein synthesis.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-D-valine hydrochloride involves its interaction with specific molecular targets. As a chiral compound, it can interact with enzymes and receptors in a stereospecific manner. This interaction can influence various biochemical pathways, including those involved in amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylglycine: Similar in structure but lacks the chiral center present in N,N-Dimethyl-D-valine hydrochloride.
N,N-Dimethyl-L-valine: The L-isomer of N,N-Dimethyl-D-valine hydrochloride, differing in the spatial arrangement of atoms.
DL-Valine: A racemic mixture of D- and L-valine, used in various industrial applications.
Uniqueness
N,N-Dimethyl-D-valine hydrochloride is unique due to its chiral nature and specific interactions with biological molecules. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies involving stereospecific biochemical processes .
Properties
IUPAC Name |
(2R)-2-(dimethylamino)-3-methylbutanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)6(7(9)10)8(3)4;/h5-6H,1-4H3,(H,9,10);1H/t6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYWZWKVXHNDDW-FYZOBXCZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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